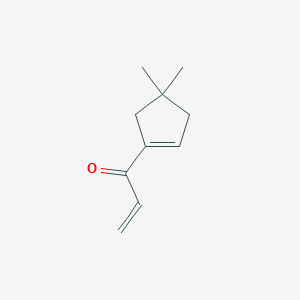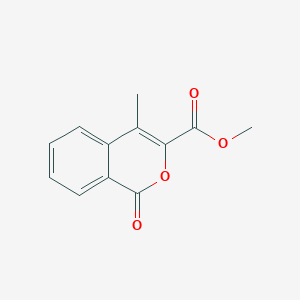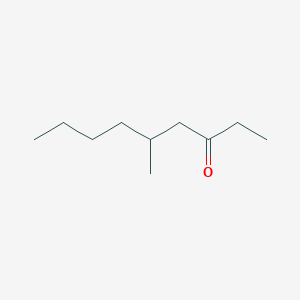![molecular formula C12H20O3 B14397802 Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol CAS No. 89398-41-4](/img/structure/B14397802.png)
Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;bicyclo[521]dec-7-en-1-ol is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol typically involves the reaction of bicyclo[5.2.1]dec-7-en-1-ol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique structure of the compound, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is utilized in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to acetic acid;bicyclo[5.2.1]dec-7-en-1-ol include other bicyclic compounds such as bicyclo[2.2.1]heptane and bicyclo[1.1.0]butane. These compounds share structural similarities but differ in their chemical properties and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific bicyclic structure and the presence of both acetic acid and bicyclo[5.2.1]dec-7-en-1-ol moieties.
Propiedades
Número CAS |
89398-41-4 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;bicyclo[5.2.1]dec-7-en-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c11-10-6-3-1-2-4-9(8-10)5-7-10;1-2(3)4/h5,11H,1-4,6-8H2;1H3,(H,3,4) |
Clave InChI |
MZJPIJLOUBQFIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCC2=CCC(C2)(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)



![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
